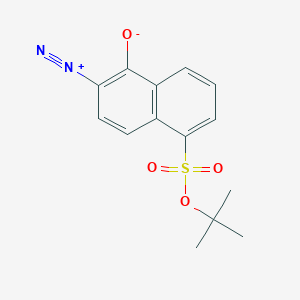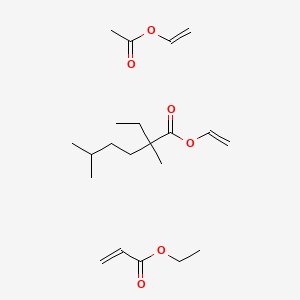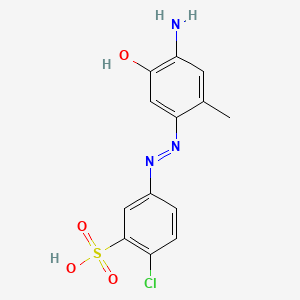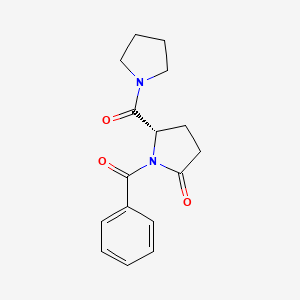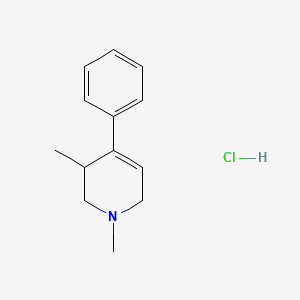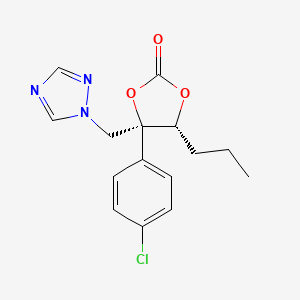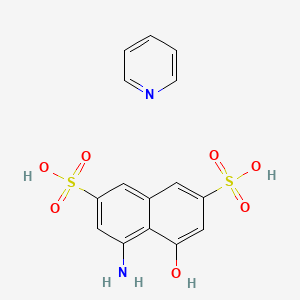
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid; pyridine is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both amino and hydroxyl groups attached to a naphthalene ring, along with disulfonic acid groups. The presence of pyridine further enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps. One common method starts with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. Subsequent neutralization with ammonium hydroxide and reduction with iron powder results in 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the compound is treated with sodium carbonate and sulfuric acid to obtain 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity. The use of advanced equipment and automation helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as diazotization and coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium hydroxide are commonly used for reduction.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with various aromatic compounds.
Major Products
The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, azo dyes, and sulfonated aromatic compounds.
科学研究应用
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
作用机制
The mechanism of action of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and proteins. The disulfonic acid groups enhance its solubility and reactivity, making it effective in various chemical and biological processes. The presence of pyridine further stabilizes the compound and enhances its binding affinity to specific targets.
相似化合物的比较
Similar Compounds
- 1-amino-8-naphthol-3,6-disulfonic acid
- 4-amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-sulfoisophthalic acid sodium salt
Uniqueness
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it versatile for various applications, from industrial production to scientific research. Its ability to undergo multiple types of chemical reactions and form stable complexes with other molecules further highlights its uniqueness.
属性
CAS 编号 |
99770-04-4 |
|---|---|
分子式 |
C15H14N2O7S2 |
分子量 |
398.4 g/mol |
IUPAC 名称 |
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine |
InChI |
InChI=1S/C10H9NO7S2.C5H5N/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;1-2-4-6-5-3-1/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);1-5H |
InChI 键 |
VQMLWPCSDIRPSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC=C1.C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


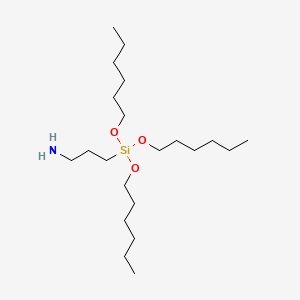
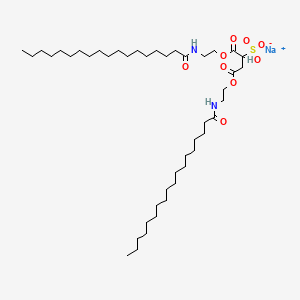
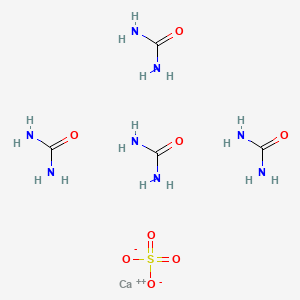

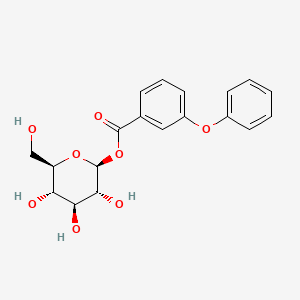
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
